3-bromo-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Übersicht
Beschreibung
3-bromo-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor. The presence of bromine, methanesulfonyl, and methyl groups in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 3-bromo-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-1H-pyrazole and 2,4-dichloropyrimidine.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methanesulfonylation: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
3-bromo-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation to form sulfone derivatives, while reduction can lead to the formation of sulfide derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-bromo-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases
Biological Studies: The compound is used in cell-based assays to investigate its effects on cell proliferation, apoptosis, and cell cycle progression.
Chemical Biology: It serves as a tool compound to study kinase signaling pathways and their role in various diseases.
Industrial Applications: Its derivatives are explored for use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-bromo-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves inhibition of kinase enzymes. It binds to the ATP-binding site of kinases such as CDK2 and EGFR, preventing their phosphorylation activity . This inhibition disrupts downstream signaling pathways, leading to cell cycle arrest and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-bromo-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine include other pyrazolo[3,4-d]pyrimidine derivatives such as:
3-bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Differing by the presence of a chlorine atom instead of a methanesulfonyl group.
4-(4-bromophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Featuring a bromophenoxy group instead of a methanesulfonyl group.
These compounds share the pyrazolo[3,4-d]pyrimidine core but differ in their substituents, which can significantly impact their biological activity and chemical reactivity
Biologische Aktivität
3-Bromo-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This compound belongs to the pyrazolo[3,4-d]pyrimidine family and is characterized by its unique structural features, including a bromine atom and a methanesulfonyl group. The biological activity of this compound primarily revolves around its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
The primary mechanism of action for this compound involves the inhibition of CDK2. By binding to the ATP-binding site of CDK2, this compound prevents the phosphorylation of downstream targets necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .
Key Targets
- Cyclin-Dependent Kinase 2 (CDK2) : Inhibition leads to disruption in cell cycle progression.
Antitumor Activity
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:
- MCF-7 (Breast Cancer) : Demonstrated IC50 values indicating potent cytotoxicity.
- HCT-116 (Colon Cancer) : Significant growth inhibition observed.
- HepG-2 (Liver Cancer) : Induction of apoptosis noted in treated cells .
The compound's antitumor activity is attributed to its ability to induce apoptosis and inhibit tumor cell proliferation.
Comparative Studies
In comparative studies with similar compounds, this compound showed enhanced activity due to the presence of the methanesulfonyl group at position 6. This modification has been linked to improved binding affinity and selectivity towards CDK2 compared to other pyrazolo derivatives .
Case Studies
Several studies have highlighted the effectiveness of this compound in various experimental setups:
- Xia et al. Study : Investigated the cytotoxic effects on A549 lung cancer cells, reporting an IC50 value of 49.85 µM for related pyrazole compounds, suggesting a comparative efficacy for 3-bromo derivatives .
- Fan et al. Study : Focused on the induction of autophagy without apoptosis in specific cancer cell lines, indicating a multifaceted mechanism of action for pyrazolo compounds .
Table of Biological Activity
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 0.46 | Apoptosis induction |
HCT-116 | 0.39 | Cell cycle arrest |
HepG-2 | 0.16 | Inhibition of CDK2 |
A549 | 49.85 | Cytotoxicity |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics that enhance its therapeutic potential. Studies indicate that the compound maintains stability in biological systems, allowing for sustained action against target kinases .
Eigenschaften
IUPAC Name |
3-bromo-1-methyl-6-methylsulfonylpyrazolo[3,4-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O2S/c1-12-6-4(5(8)11-12)3-9-7(10-6)15(2,13)14/h3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVIOUDTEDWINL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C(=N1)Br)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610732 | |
Record name | 3-Bromo-6-(methanesulfonyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
508220-98-2 | |
Record name | 3-Bromo-6-(methanesulfonyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.